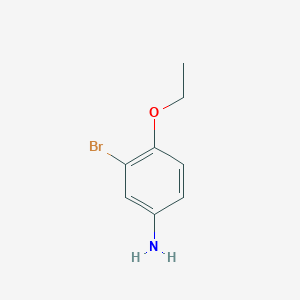

3-Bromo-4-ethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTRARDJZSIQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Ethoxyaniline

Precursor Selection and Strategic Halogenation Approaches

The synthesis of 3-Bromo-4-ethoxyaniline can commence from benzene (B151609) derivatives that already possess the ethoxy and amino functionalities, or their precursors. The key step in this approach is the controlled introduction of a bromine atom at the desired position on the aromatic ring through electrophilic substitution.

Electrophilic Aromatic Bromination of Substituted Benzene Derivatives

Electrophilic aromatic substitution is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. coconote.app In the context of synthesizing this compound, a logical precursor is 4-ethoxyaniline or a protected version such as phenacetin (B1679774) (N-acetyl-4-ethoxyaniline).

The substituents on the benzene ring play a crucial role in directing the position of the incoming electrophile (Br+). Both the amino (-NH2) and ethoxy (-OEt) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They are also ortho, para-directors, channeling the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.

In the case of 4-ethoxyaniline or its derivatives, the para position is already occupied by the ethoxy group. Therefore, substitution is directed to the positions ortho to the activating groups. The amino group is a very strong activator; to prevent side reactions like oxidation and polysubstitution, it is often protected as an acetamido group (-NHCOCH3), as seen in phenacetin. wpmucdn.comdocsity.com The acetamido group is still an activating, ortho, para-director. The reaction involves a catalyst, such as FeBr3, which polarizes the Br2 molecule to create a stronger electrophile that can attack the electron-rich aromatic ring. coconote.appwvu.edu

Reaction Scheme: Bromination of Phenacetin

Starting Material: Phenacetin (N-(4-ethoxyphenyl)acetamide)

Reagents: Bromine (Br2), Acetic Acid or other suitable solvent

Product: N-(3-bromo-4-ethoxyphenyl)acetamide

Subsequent Step: Hydrolysis of the acetamido group to yield this compound.

Regioselective Bromination Techniques

Achieving regioselectivity—the preferential reaction at a specific position—is paramount in multi-substituted benzene synthesis. For precursors like phenacetin, the directing effects of the existing substituents determine the outcome. The acetamido group and the ethoxy group both direct incoming electrophiles to their ortho positions. The position labeled '3' is ortho to the acetamido group and meta to the ethoxy group, while the position labeled '2' is ortho to the ethoxy group and meta to the acetamido group. Generally, the acetamido group is a more powerful director than the ethoxy group, leading to preferential bromination at the 3-position.

The choice of brominating agent and reaction conditions can further enhance regioselectivity. nih.gov Milder brominating agents are often preferred to prevent over-bromination. N-Bromosuccinimide (NBS) is a common reagent used for regioselective bromination, often in polar solvents like acetic acid or acetonitrile (B52724). nih.govgoogle.com The use of catalysts or specific reaction setups, such as NBS on silica (B1680970) gel, can also improve the selectivity for a particular isomer. nih.gov

| Technique | Reagents | Key Feature | Reference |

| Amine Protection & Bromination | 1. Acetic anhydride (B1165640) 2. Br2 / Acetic Acid 3. H+ / H2O | The amino group is protected as an acetamide (B32628) to control reactivity and direct bromination to the 3-position. | wpmucdn.com, docsity.com |

| Directing Group Control | N/A (Substrate-inherent) | The stronger directing effect of the acetamido group over the ethoxy group favors substitution at the 3-position. | wvu.edu |

| Selective Brominating Agents | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine, often leading to higher regioselectivity and fewer side products. | google.com, nih.gov |

Etherification and Amination Pathways

An alternative synthetic strategy involves building the molecule sequentially, typically by introducing the bromine atom onto a simpler precursor, followed by the formation of the ether and amine functionalities. This multi-step approach often begins with a halogenated nitrobenzene (B124822) derivative.

Etherification of Halogenated Nitrobenzenes

This pathway often commences with a precursor like 3-bromo-4-fluoronitrobenzene (B1266112) or 3-bromo-4-nitrophenol. The key transformation is a nucleophilic aromatic substitution to form the ether bond.

In one common method, 3-bromo-4-fluoronitrobenzene is treated with sodium ethoxide in an appropriate solvent. The fluorine atom is highly activated towards nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the para position. The ethoxide ion (CH3CH2O-) acts as the nucleophile, replacing the fluorine to yield 3-bromo-4-ethoxynitrobenzene. A similar synthesis has been detailed for the methoxy (B1213986) analogue, where 3-bromo-4-fluoronitrobenzene is reacted with sodium methoxide. google.com

Alternatively, the synthesis can start from 3-bromo-4-nitrophenol. nih.gov This compound can be converted to its corresponding ether via the Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This more nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form 3-bromo-4-ethoxynitrobenzene.

Nitro Group Reduction to Aniline (B41778) Moiety

The final step in this synthetic sequence is the reduction of the nitro group (-NO2) on the 3-bromo-4-ethoxynitrobenzene intermediate to an amino group (-NH2), thereby forming the target aniline derivative. This is a standard and well-documented transformation in organic synthesis.

A variety of reducing agents can accomplish this conversion.

Metal-Acid Systems: A common laboratory and industrial method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemicalbook.com

Catalytic Hydrogenation: This method employs hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon. This is often considered a "cleaner" method as the byproducts are typically just water.

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N2H4) in the presence of a catalyst (e.g., ferric oxide) can also be used to effect the reduction. google.comgoogle.com

| Reduction Method | Reagents | Typical Conditions | Reference |

| Catalytic Hydrogenation | H2, Pd/C | Pressurized H2, solvent (e.g., ethanol) | |

| Metal in Acid | Zn powder, NH4Cl | Reflux in a solvent like THF | chemicalbook.com |

| Transfer Hydrogenation | Hydrazine hydrate, FeCl3 | Reflux in a solvent like ethanol | google.com, google.com |

Alkylation of Aniline Derivatives

A third synthetic route involves the direct alkylation of a pre-formed aminophenol derivative. The starting material for this pathway would be 3-bromo-4-aminophenol. The challenge in this approach is the selective alkylation of the hydroxyl group (O-alkylation) in the presence of the more nucleophilic amino group.

To achieve selective O-alkylation, the amino group must first be protected. umich.eduresearchgate.net A common strategy is to react the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This temporarily protects the amino group. Subsequently, the phenolic hydroxyl group can be deprotonated with a base and reacted with an ethyl halide (e.g., ethyl iodide) to form the ether. The final step is the hydrolysis of the Schiff base, typically with aqueous acid, to regenerate the free amino group and yield the final product, this compound. umich.eduresearchgate.net

Advanced Reaction Conditions and Optimization Strategies

Optimization of the synthesis of this compound is crucial for developing economically viable and sustainable manufacturing processes. Key areas of research and development include the selection of appropriate solvents, the fine-tuning of temperature and pressure, and the implementation of highly efficient catalytic systems.

The choice of solvent is a critical parameter in the electrophilic bromination of aromatic amines like 4-ethoxyaniline, as it can significantly influence both the reaction rate and the regioselectivity. The polarity of the solvent can affect the stability of the reaction intermediates and the electrophilicity of the brominating agent, such as N-Bromosuccinimide (NBS).

In the bromination of substituted anilines, the solvent polarity can dictate the ratio of ortho- to para-substituted products. While this compound is the target, uncontrolled bromination can lead to the formation of other isomers or polybrominated species. Studies on analogous anilines have shown that the regioselectivity of the reaction is markedly dependent on the reaction medium. lookchem.com For instance, in polar solvents, the formation of certain isomers can be favored due to more effective stabilization of charged intermediates. lookchem.com Conversely, non-polar solvents might offer different selectivity profiles. In some bromination reactions, solvent choice is primarily dictated by the solubility of the reactants, with polarity having a less pronounced effect on the reaction rate itself. nih.gov The use of chloroform (B151607) has been reported as a convenient solvent for the nuclear bromination of reactive aromatic compounds with NBS. nankai.edu.cn

The following table, based on general principles observed in the bromination of substituted anilines, illustrates the conceptual impact of solvent choice on reaction outcomes.

| Solvent | Typical Polarity | Potential Effect on Selectivity | Potential Effect on Yield | Remarks |

|---|---|---|---|---|

| Dichloromethane (DCM) | Medium | May offer a balance between reactant solubility and selectivity. | Generally provides good yields for NBS brominations. | A commonly used solvent for electrophilic aromatic substitutions. |

| Acetonitrile (ACN) | High (Polar Aprotic) | Increased polarity may influence the electrophilicity of the brominating agent, potentially altering isomer ratios. | Can lead to high reaction rates and yields. | Its high polarity can stabilize ionic intermediates. researchgate.net |

| Tetrahydrofuran (B95107) (THF) | Medium | Can influence the reaction pathway; studies on N,N-dialkylaniline N-oxides showed THF to be a superior solvent for halogenation compared to DCM or ether. nih.gov | Can provide high yields depending on the substrate. nih.gov | Its coordinating ability can modulate reagent reactivity. |

| Acetic Acid | High (Polar Protic) | Often used in industrial brominations; can protonate the amine, affecting its directing ability and reactivity. | Can facilitate the reaction but may require careful pH control. google.com | Can act as both a solvent and a catalyst. |

Temperature control is paramount in the industrial synthesis of this compound to ensure optimal reaction rates while minimizing the formation of impurities. Exothermic bromination reactions require efficient heat management to prevent runaway reactions and the generation of undesired byproducts, such as polybrominated compounds.

Research on the synthesis of the closely related 3-bromo-4-methoxyaniline (B105698) provides valuable insights. A patented industrial process details the bromination of a p-fluoronitrobenzene precursor using NBS in acetic acid, demonstrating a clear relationship between temperature and reaction time. google.com

| Temperature (°C) | Reaction Time (hours) | Reported Yield of Intermediate (%) |

| 15 | 10.0 | 90.5 |

| 25 | 4.5 | 90.7 |

| 35 | 2.0 | 90.5 |

| 45 | 1.8 | 90.5 |

| Data from a patented process for a structurally similar compound, 3-bromo-4-fluoronitrobenzene. google.com |

This data indicates that increasing the temperature significantly reduces the required reaction time without negatively impacting the yield of the intermediate product. google.com For industrial-scale operations, optimizing for a higher temperature can drastically improve throughput and process efficiency. However, excessively high temperatures can lead to lower selectivity. mdpi.com

Regarding pressure, most liquid-phase electrophilic brominations for bulk chemical production are conducted at atmospheric pressure. This approach avoids the high capital and operational costs associated with high-pressure reactors. Therefore, optimization efforts are typically focused on temperature and concentration rather than pressure.

To improve the sustainability and efficiency of the synthesis, various catalytic systems are being explored to replace stoichiometric reagents or to enhance the performance of existing ones. Catalysts can increase the reaction rate, improve selectivity, and allow for milder reaction conditions.

One innovative approach involves the use of organic molecules as catalysts. For instance, mandelic acid has been shown to effectively catalyze aromatic bromination with NBS under aqueous conditions at room temperature. organic-chemistry.org This system enhances the electrophilicity of bromine through halogen bonding, leading to improved reaction rates. organic-chemistry.orgnsf.gov The cost-effectiveness of mandelic acid makes it a prime candidate for large-scale applications. organic-chemistry.orgnsf.gov Other systems, such as the use of zeolites or NBS on silica gel, have also been reported to provide high para-selectivity in aromatic brominations. nih.gov

| Catalytic System | Brominating Agent | Key Advantages |

| Mandelic Acid | NBS | Mild room temperature conditions, cost-effective for large scale, enhanced reaction rates. organic-chemistry.orgnsf.gov |

| Zeolites | Various | High para-selectivity, shape-selective catalysis, potential for catalyst recycling. nih.gov |

| NBS / Silica Gel | NBS | Good regioselectivity, heterogeneous system allows for easier product purification. nih.gov |

| Pd(II) / N-protected amino acid | N-bromophthalimide (NBP) | Enables challenging meta-C-H bromination, overcoming inherent ortho/para selectivity. nih.gov |

While palladium catalysis offers novel selectivity, for the specific synthesis of this compound (an ortho-bromo product relative to the amine), traditional electrophilic substitution methods remain more direct. The development of catalysts that are both highly active and easily separable is a key goal for industrial process enhancement.

Industrial Scale Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to scale-up, process control, cost, and product quality.

A plausible industrial route to this compound would likely involve a multi-step process, potentially starting from a more readily available precursor which is then brominated and subsequently converted to the final product. A process analogous to the one patented for 3-bromo-4-methoxyaniline involves three main steps: bromination, etherification, and nitro-group reduction. google.comgoogle.com

The scale-up of such a process requires careful consideration of several factors:

Heat Transfer: Bromination is exothermic, and maintaining a consistent temperature profile in a large reactor is critical. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging and necessitating robust cooling systems. acs.org

Mass Transfer: Ensuring efficient mixing of reactants in large vessels is crucial for achieving consistent reaction progress and avoiding localized "hot spots" or areas of high concentration that could lead to side reactions.

Reaction Time: As observed in scale-up experiments for related processes, larger reaction volumes may require longer reaction times to achieve full conversion due to slower heating and mass transfer rates. acs.org

Material Handling: The safe handling and transfer of large quantities of corrosive materials like bromine or acidic solvents are major operational considerations.

Process development would involve pilot plant runs to validate the laboratory procedure at an intermediate scale, identifying potential bottlenecks and optimizing parameters before committing to full-scale production.

Achieving high purity and maximizing yield are primary objectives in industrial synthesis to ensure product quality and economic viability. For this compound, this involves minimizing the formation of isomers and polybrominated impurities during the reaction and effectively removing any byproducts during purification.

Strategies for Yield Enhancement:

Controlled Reagent Addition: Slow, controlled addition of the brominating agent can help manage the reaction exotherm and maintain an optimal stoichiometric balance, preventing over-bromination.

Temperature and Time Optimization: As discussed, running the reaction at the optimal temperature for the shortest time necessary for completion minimizes the potential for side reactions and product degradation. google.com

Strategies for Purity Enhancement:

Work-up Procedure: The reaction mixture is often quenched by pouring it into a large volume of ice water. This precipitates the crude product, leaving more soluble impurities in the aqueous phase. google.comgoogle.com

Washing and Extraction: The crude solid can be washed to remove residual acids or salts. Liquid-liquid extraction can also be employed to separate the desired product from water-soluble by-products. liskonchem.com

Recrystallization: This is a common final purification step for solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, forming high-purity crystals. acs.org

Distillation: For some bromoanilines, which can be dark-colored due to impurities, fractional distillation under vacuum has been shown to be a highly effective purification method, sometimes superior to recrystallization for removing color-causing bodies. pcbiochemres.com

Green Chemistry Principles in the Synthesis of this compound

Utilization of Eco-Friendly Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of halogenated anilines often employ volatile and hazardous organic solvents. Green chemistry promotes the use of solvents that are less toxic, derived from renewable resources, and readily biodegradable.

While specific research detailing the use of green solvents for the direct synthesis of this compound is not extensively documented in publicly available literature, general principles and studies on similar compounds suggest viable alternatives. For instance, the synthesis of other bromoanilines has been successfully carried out in greener solvents, indicating the potential for their application in the synthesis of the target compound.

One promising eco-friendly solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF) . Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF exhibits a favorable environmental profile, including lower toxicity and reduced potential for peroxide formation compared to traditional ethers like tetrahydrofuran (THF). Its physical properties, such as a higher boiling point and lower water solubility, can also facilitate easier product isolation and solvent recovery.

Another green solvent alternative is water . Although the solubility of organic substrates in water can be a challenge, the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. Water is non-toxic, non-flammable, and abundant, making it an ideal solvent from a green chemistry perspective. The bromination of aromatic compounds, a key step in the synthesis of this compound, has been demonstrated in aqueous media, often with the use of milder brominating agents to avoid the formation of unwanted byproducts.

The following table summarizes potential eco-friendly solvents and their advantages over conventional solvents for the synthesis of substituted anilines, which could be extrapolated for this compound:

| Eco-Friendly Solvent | Conventional Solvent(s) | Key Advantages of Eco-Friendly Solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Derived from renewable resources, lower toxicity, less prone to peroxide formation, easier recovery. |

| Water | Acetic Acid, Chlorinated Solvents | Non-toxic, non-flammable, abundant, environmentally benign. |

| Ethanol | Methanol, Acetonitrile | Lower toxicity than methanol, biodegradable, produced from renewable resources. |

| Ionic Liquids | Various volatile organic compounds (VOCs) | Low vapor pressure (reduced air pollution), tunable properties, potential for recyclability. |

It is important to note that the selection of an appropriate green solvent would require experimental optimization to ensure high yield and purity of this compound.

Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted Synthesis)

Conventional synthetic methods often rely on prolonged heating using traditional techniques like refluxing, which can be energy-intensive and time-consuming. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages in terms of energy efficiency and reaction acceleration. arkat-usa.org

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This localized heating can result in dramatically reduced reaction times, often from hours to minutes, and can also lead to higher product yields and improved purity by minimizing the formation of side products. arkat-usa.org

A hypothetical comparison between conventional heating and microwave-assisted synthesis for a key bromination step in the synthesis of a 3-bromo-4-alkoxyaniline is presented in the table below, based on general findings in the field:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 4-8 hours) | Minutes (e.g., 5-15 minutes) |

| Energy Consumption | High | Significantly lower |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |

| Product Yield | Moderate to good | Often higher yields |

| Byproduct Formation | Can be significant due to prolonged heating | Minimized due to shorter reaction times |

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Ethoxyaniline

Electrophilic Aromatic Substitution Dynamics

The susceptibility of 3-Bromo-4-ethoxyaniline to electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of its substituents. The amino (-NH2) and ethoxy (-OC2H5) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (arenium ion).

Given the substitution pattern of this compound, the positions available for electrophilic attack are C2, C5, and C6. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Directing Effect |

| -NH2 | C1 | Ortho-, para-directing (to C2, C6, C4) |

| -Br | C3 | Ortho-, para-directing (to C2, C4, C6) |

| -OC2H5 | C4 | Ortho-, para-directing (to C3, C5) |

The cumulative effect of these groups suggests that the C2, C5, and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing influence of the amino and ethoxy groups is expected to dominate over the deactivating effect of the bromine atom. Steric hindrance may also play a role in determining the regioselectivity of the substitution.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step pathway:

Formation of a Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the outcomes of common EAS reactions such as halogenation, nitration, and sulfonation can be predicted based on these established principles. The strong activation by the amino and ethoxy groups suggests that these reactions would likely proceed under milder conditions than those required for benzene (B151609).

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, usually due to the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a good leaving group. The reaction generally proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

In the case of this compound, the aromatic ring is electron-rich due to the presence of the electron-donating amino and ethoxy groups. These groups increase the electron density of the ring, making it a poor substrate for attack by nucleophiles. Consequently, traditional SNAr reactions following the addition-elimination pathway are generally not favored for this compound under standard conditions. The electron-donating nature of the substituents destabilizes the anionic Meisenheimer-like intermediate that would be formed.

However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under forcing conditions or through alternative mechanistic pathways, such as the benzyne (B1209423) mechanism. The benzyne mechanism involves the elimination of a proton and the leaving group from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. This pathway, however, typically requires a very strong base and is less common for substrates with multiple substituents that can influence the regioselectivity of both the benzyne formation and the subsequent nucleophilic attack.

Therefore, while direct nucleophilic displacement of the bromine atom in this compound via the classical SNAr mechanism is mechanistically disfavored, the possibility of other substitution pathways under specific, often harsh, reaction conditions cannot be entirely ruled out, though they are not commonly reported for this substrate.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The bromine atom in this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. This reaction is widely used for the formation of C(sp2)-C(sp2) bonds. In the context of this compound, the C-Br bond can readily participate in the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

A variety of boronic acids or their esters can be coupled with this compound under these conditions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the C3 position.

A representative table of reaction conditions for Suzuki-Miyaura coupling of related bromoanilines is shown below, illustrating the typical catalysts, bases, and solvents employed.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoaniline (B143363) | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Water | 95 |

| 2-Bromoaniline | 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 88 |

| 3-Bromoaniline | 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 92 |

Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed C-C bond-forming reactions, such as the Heck, Sonogashira, and Stille couplings.

Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to afford the substituted alkene product.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (from a copper acetylide intermediate), and reductive elimination.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.

Carbon-Nitrogen Bond Forming Reactions

The formation of C-N bonds using this compound as a substrate is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This powerful reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. ijcrt.org This method is highly versatile and tolerates a broad array of functional groups.

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine, alcohol, or thiol. umn.edu The reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. Modern variations of the Ullmann reaction utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.

The table below summarizes typical conditions for these C-N bond-forming reactions with analogous bromoanilines.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Reaction |

| 4-Bromoaniline | Morpholine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | Buchwald-Hartwig |

| 2-Bromoaniline | Aniline (B41778) | CuI / L-proline | K2CO3 | DMSO | Ullmann |

| 3-Bromoaniline | Piperidine | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | Buchwald-Hartwig |

Redox Transformations and Associated Mechanisms

The redox chemistry of this compound is primarily centered on the aniline moiety. The amino group can undergo oxidation, while the aromatic ring system can be subject to both oxidation and reduction under specific conditions.

Oxidation:

The electrochemical oxidation of substituted anilines has been studied, and it is generally accepted that the process is initiated by a one-electron transfer from the nitrogen atom to form a cation radical. The stability and subsequent reactivity of this cation radical are highly dependent on the nature and position of the substituents on the aromatic ring. The electron-donating ethoxy group in this compound would be expected to lower the oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation.

The formed cation radical can undergo several mechanistic pathways:

Coupling Reactions: The cation radicals can couple with each other, leading to the formation of dimers such as substituted benzidines (head-to-tail coupling) or azobenzenes (N-N coupling after further oxidation and deprotonation).

Reaction with Nucleophiles: In the presence of nucleophiles (including water from the solvent), the cation radical can be attacked, leading to the formation of substituted products. For instance, in aqueous media, hydroxylation of the aromatic ring can occur.

The specific products formed during the oxidation of this compound would depend on the reaction conditions, such as the electrode potential, pH, and the solvent system employed.

Reduction:

The reduction of this compound can involve two main transformations:

Dehalogenation: The carbon-bromine bond can be cleaved through various reductive methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can lead to the replacement of the bromine atom with a hydrogen atom, yielding 4-ethoxyaniline. Other reducing agents can also effect this transformation.

Reduction of Diazonium Salts: The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid. This diazonium group can then be reduced to a hydrogen atom in a deamination reaction, for example, by using hypophosphorous acid. This would result in the formation of 2-bromo-1-ethoxybenzene.

The specific redox transformation that occurs will be dictated by the choice of reagents and reaction conditions, allowing for the selective modification of different parts of the this compound molecule.

Oxidative Reactions of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the presence of activating substituents like the ethoxy and amino groups in this compound enhances this reactivity. Electrochemical and chemical oxidation of aniline derivatives typically proceed through the formation of a radical cation intermediate. researchgate.net The initial step involves a one-electron oxidation of the nitrogen atom to form an anilinyl radical cation. This intermediate is stabilized by resonance, with the positive charge and radical character delocalized over the aromatic ring.

The fate of this radical cation is dependent on the reaction conditions and the presence of other nucleophiles or radical species. In the absence of other trapping agents, the radical cations can undergo coupling reactions. For instance, head-to-tail coupling can lead to the formation of substituted diphenylamine (B1679370) derivatives. Alternatively, tail-to-tail coupling can produce benzidine-type structures. The regioselectivity of this coupling is influenced by the electronic and steric effects of the substituents on the aromatic ring.

In the presence of nucleophiles, such as water or alcohols, the radical cation can be attacked to form new C-N or C-O bonds. For this compound, the positions ortho and para to the amino group are activated. However, the position para to the amino group is already substituted with an ethoxy group, and one ortho position is blocked by the bromine atom. Therefore, nucleophilic attack would likely occur at the remaining ortho position to the amino group.

It is also plausible that under certain oxidative conditions, polymerization can occur, leading to the formation of polyaniline-like structures. researchgate.net The electrochemical oxidation of anilines at an electrode surface can initiate such polymerization processes. researchgate.net

| Reaction Type | Key Intermediate | Potential Products | Influencing Factors |

| Electrochemical Oxidation | Anilinyl radical cation | Dimerized products (e.g., substituted benzidines, diphenylamines), Polymerized materials | Electrode potential, solvent, supporting electrolyte, pH |

| Chemical Oxidation | Anilinyl radical cation | Quinone-imines, azo compounds, phenazines | Oxidizing agent (e.g., persulfates, metal oxides), reaction temperature |

Reductive Functional Group Interconversions

The structure of this compound offers possibilities for reductive transformations, primarily involving the bromo substituent.

Reductive Dehalogenation: The carbon-bromine bond in aryl bromides can be cleaved under reductive conditions. Catalytic hydrogenation is a common method for reductive dehalogenation. researchwithrutgers.comorganic-chemistry.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. researchwithrutgers.comorganic-chemistry.org The mechanism of catalytic hydrogenation involves the oxidative addition of the aryl bromide to the metal catalyst surface, followed by reaction with hydride species and subsequent reductive elimination to yield the dehalogenated aniline.

The selectivity of reductive dehalogenation can be high, and it is often possible to remove the halogen without affecting other functional groups, particularly when using milder reducing agents. organic-chemistry.org For this compound, this would lead to the formation of 4-ethoxyaniline.

Another approach for reductive dehalogenation involves the use of zero-valent iron. iranarze.ir The mechanism is believed to involve electron transfer from the iron surface to the aryl halide, leading to the formation of a radical anion which then expels the bromide ion.

| Reaction | Reagents | Product | General Mechanistic Steps |

| Reductive Dehalogenation | H₂, Pd/C | 4-Ethoxyaniline | Oxidative addition to catalyst, hydrogenolysis, reductive elimination |

| Reductive Dehalogenation | Fe(0) | 4-Ethoxyaniline | Electron transfer, formation of radical anion, halide expulsion |

Theoretical and Computational Studies of Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the electronic properties of this compound. researchgate.netresearchgate.net These calculations can provide information about the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic character of the substituents significantly influences the electron density distribution in the aromatic ring. The ethoxy group at the para position is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions relative to itself. The amino group is also a strong activating group. The bromine atom at the meta position to the ethoxy group is an electron-withdrawing group via induction but can also participate in resonance as an electron-donating group, albeit weakly.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the aniline moiety and the ethoxy group, indicating that these are the most nucleophilic sites and the most susceptible to oxidation. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing bromine atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the ease of electronic excitation. kashanu.ac.ir

Calculated Properties of a Model Substituted Aniline (Illustrative)

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.2 eV | High energy, indicates susceptibility to oxidation |

| LUMO Energy | -0.8 eV | Lower energy, indicates susceptibility to reduction |

| HOMO-LUMO Gap | 4.4 eV | Moderate gap, suggesting moderate reactivity |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

| Mulliken Charge on N | -0.6 e | High negative charge, confirming nucleophilicity |

Note: These are illustrative values for a model compound and not specific to this compound.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling can be used to investigate the mechanisms of reactions involving this compound at a molecular level. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thereby determine the activation energies and reaction rates.

For instance, in an electrophilic aromatic substitution reaction, computational models can predict the preferred site of attack by an electrophile. nih.gov Given the activating nature of the amino and ethoxy groups, the positions ortho to these groups are the most likely sites for electrophilic attack. The bromine atom would direct incoming electrophiles to the positions ortho and para to it. The interplay of these directing effects would determine the final regioselectivity. Transition state analysis would reveal the geometry and energy of the transition state for attack at each possible position, allowing for a quantitative prediction of the product distribution.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with other molecules. acs.orgbohrium.com By simulating the motion of atoms over time, MD can be used to study solvation effects, conformational changes, and the approach of reactants prior to a chemical reaction.

For example, MD simulations could be used to study the solvation shell of this compound in different solvents, which can have a significant impact on its reactivity. The simulations could also be used to model the interaction of the aniline with a catalyst surface in a heterogeneous reaction, providing a dynamic picture of the adsorption and reaction process. While computationally intensive, such simulations can offer a level of detail that is not accessible through static quantum chemical calculations alone.

Applications of 3 Bromo 4 Ethoxyaniline in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Chemistry

Aniline (B41778) and its derivatives are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocycles due to the nucleophilicity of the amino group and the potential for electrophilic substitution on the aromatic ring. While 3-bromo-4-ethoxyaniline possesses the requisite functionalities for such transformations, a review of current scientific literature indicates that its specific application in the synthesis of certain major classes of heterocycles is not extensively documented.

Synthesis of Quinoline (B57606) Derivatives and Analogues

The synthesis of the quinoline scaffold, a core component of many bioactive compounds, often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or similar three-carbon units. Although general methods for quinoline synthesis are well-established, specific examples employing this compound as the aniline component are not prominently featured in readily available chemical literature. The electronic and steric effects of the bromo and ethoxy substituents would be expected to influence the regioselectivity and reaction kinetics of cyclization, but detailed studies focusing on this specific substrate are sparse.

Formation of Pyrimidinediamine Scaffolds

Pyrimidinediamine structures are crucial pharmacophores found in numerous therapeutic agents, including kinase inhibitors. Their synthesis can involve the reaction of guanidines with β-dicarbonyl compounds or the condensation of aminopyrimidines with various electrophiles. While substituted anilines can be precursors to these systems, the direct use of this compound in the documented synthesis of pyrimidinediamine scaffolds has not been extensively reported.

Development of Other Nitrogen-Containing Heterocyclic Systems

The versatility of substituted anilines allows for their participation in a wide range of cyclization reactions to form diverse heterocyclic systems such as indoles, benzimidazoles, and phenazines. The amino group of this compound can act as a nucleophile to initiate ring-forming cascades. However, specific, well-documented examples of its use to create these other nitrogen-containing heterocyclic systems are limited in published research.

Utilization in the Construction of Advanced Pharmaceutical Precursors

The primary amine of this compound serves as a critical handle for derivatization, enabling its incorporation into larger, more complex molecules with potential therapeutic value. Its role in the synthesis of urea (B33335) and sulfonamide derivatives is particularly noteworthy.

Urea Derivatives and Their Derivatization for Bioactive Molecules

This compound is an effective precursor for the synthesis of unsymmetrical urea derivatives. Research has demonstrated a straightforward, one-step method where this compound is reacted with various commercially available isocyanates. nih.gov This reaction is typically performed under mild conditions (40–45 °C) in a solvent such as toluene (B28343), offering high yields ranging from 76% to 83%. nih.gov The process is efficient, characterized by a simple one-pot procedure and short reaction times. nih.gov

The urea functionality is a key structural motif in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets. nih.gov The derivatives synthesized from this compound have been investigated as potential antimicrobial agents. nih.govresearchgate.net The resulting compounds, such as 1-(4-bromo-3-ethoxyphenyl)-3-(p-tolyl)urea, have been fully characterized using spectral techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their molecular structures. nih.gov

| Reactant 1 | Reactant 2 (Isocyanate) | Resulting Urea Derivative | Reported Yield |

|---|---|---|---|

| This compound | 4-Methylphenyl isocyanate | 1-(4-bromo-3-ethoxyphenyl)-3-(p-tolyl)urea | 83% |

| This compound | 4-Chlorophenyl isocyanate | 1-(4-bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | 81% |

| This compound | 3,4-Dichlorophenyl isocyanate | 1-(4-bromo-3-ethoxyphenyl)-3-(3,4-dichlorophenyl)urea | 76% |

| This compound | 4-Fluorophenyl isocyanate | 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea | 79% |

Sulfonamide Synthesis Pathways

The sulfonamide group is another critical functional group in drug discovery, famously associated with sulfa antibiotics. The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. While the amino group of this compound makes it a suitable candidate for this reaction, specific literature detailing its use in sulfonamide synthesis pathways is not widely available. However, a closely related analog, 3-bromo-4-methoxyaniline (B105698), is noted in patent literature as a precursor for synthesizing sulfonamides with antimicrobial properties, suggesting a similar reactivity for the ethoxy counterpart. google.com

Schiff Base Formation and Functionalization

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound, with its reactive primary amine group, serves as an excellent precursor for the formation of a diverse range of Schiff bases. This reaction is typically carried out by refluxing the aniline derivative with a suitable aldehyde or ketone in an appropriate solvent, often with acid or base catalysis.

The resulting Schiff bases derived from this compound are not merely synthetic curiosities; they are valuable ligands capable of coordinating with various metal ions to form stable metal complexes. The imine nitrogen and often another donor atom within the Schiff base structure can chelate with transition metals, leading to compounds with interesting electronic, magnetic, and catalytic properties. For instance, Schiff base complexes involving bromo- and methoxy-substituted phenols have been synthesized with metals like manganese, iron, and chromium. nih.gov These complexes have been investigated for a range of applications, underscoring the importance of the functional groups on the aniline and aldehyde precursors in determining the properties of the final metal complex. nih.govresearchgate.net The biological activity of Schiff bases and their metal complexes is an area of significant research, with studies showing that complexation can enhance their efficacy. researchgate.net

Table 1: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Schiff Base |

Note: The reaction typically requires a solvent and may be facilitated by a catalyst.

The functionalization of the Schiff bases is a key aspect of their utility. The bromine atom on the aromatic ring of this compound offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. This adaptability makes Schiff bases derived from this compound valuable building blocks in supramolecular chemistry and crystal engineering.

Integration into Agrochemical Development

The structural motifs present in this compound are of interest in the development of new agrochemicals. While direct applications of this specific compound are not extensively documented in publicly available research, the utility of closely related bromo- and alkoxy-substituted aromatic compounds is well-established. For instance, a related compound, 3-bromo-4-ethoxybenzoic acid, has been shown to possess inhibitory action against various plant pathogens, including those responsible for apple canker and grape white rot. google.com Furthermore, this benzoic acid derivative has demonstrated regulatory effects on plant growth and activity against a variety of weeds. google.com

This suggests that derivatives of this compound could be explored for similar applications. The aniline functional group can be readily converted into other functionalities, such as amides, sulfonamides, or triazoles, which are common in a wide range of herbicides, fungicides, and insecticides. A patent for the preparation of the closely related 3-bromo-4-methoxyaniline highlights its potential in synthesizing sulfonamides with antimicrobial properties, a class of compounds with known applications in both medicine and agriculture. google.com The presence of the bromine atom can enhance the biological activity and metabolic stability of the resulting agrochemical, while the ethoxy group can influence its solubility and transport properties within the plant.

Analytical Characterization Techniques for 3 Bromo 4 Ethoxyaniline and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-Bromo-4-ethoxyaniline. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a complex splitting pattern in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the bromo, ethoxy, and amino substituents on the benzene (B151609) ring. The ethoxy group will give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), typically in the regions of 1.3-1.5 ppm and 3.9-4.1 ppm, respectively. The protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For a closely related compound, 4-bromo-3-methoxyaniline, the reported ¹H NMR data in DMSO-d₆ shows signals at δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), and 3.72 (s, 3H) ppm. chemicalbook.com This suggests a similar pattern would be observed for this compound, with adjustments for the ethoxy group instead of the methoxy (B1213986) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the bromine will be influenced by the heavy atom effect. The carbons of the ethoxy group will appear in the upfield region, with the methylene carbon (CH₂) typically around 60-70 ppm and the methyl carbon (CH₃) around 15 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| C-NH₂ | - | 140 - 150 |

| C-Br | - | 100 - 115 |

| C-O (aromatic) | - | 145 - 155 |

| -OCH₂CH₃ | 3.9 - 4.1 (quartet) | 60 - 70 |

| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| -NH₂ | Variable (broad singlet) | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether C-O stretching vibration is expected to give a strong absorption band in the range of 1200-1250 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethoxy Group (-OCH₂CH₃) | C-H Stretch | 2850 - 2980 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (-O-Ar) | C-O Stretch | 1200 - 1250 |

| Aromatic Amine (Ar-NH₂) | C-N Stretch | 1250 - 1350 |

| Bromoalkane (Ar-Br) | C-Br Stretch | 500 - 600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (C₈H₁₀BrNO), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for this type of compound could include the loss of the ethyl group from the ethoxy moiety, or the loss of the entire ethoxy group. The analysis of the mass spectrum of the related compound 4-bromoaniline (B143363) shows characteristic peaks at m/z 173 and 171, corresponding to the M+2 and M molecular ions, respectively. chegg.com A fragment at m/z 92 is also observed, which corresponds to the loss of the bromine atom. chegg.com

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 215/217 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-C₂H₅]⁺ | 186/188 | Loss of an ethyl radical |

| [M-OC₂H₅]⁺ | 170/172 | Loss of an ethoxy radical |

| [M-Br]⁺ | 136 | Loss of a bromine radical |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. oup.comsielc.comresearchgate.net In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for a halogenated aniline (B41778) would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. oup.com Detection is commonly achieved using a UV detector, as the aromatic ring of this compound will absorb UV light.

UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. researchgate.netfrontiersin.org This results in significantly improved resolution, faster analysis times, and increased sensitivity. A UPLC method for this compound would offer advantages in terms of throughput and the ability to resolve closely related impurities. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method would likely employ a sub-2 µm C18 or phenyl-hexyl column and a rapid gradient elution with a mobile phase of acetonitrile and water. researchgate.net

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid | Acetonitrile/Water gradient with 0.1% formic acid |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Elevated (e.g., 40-50 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the synthesis and quality control of this compound and its derivatives. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective monitoring of reaction progress and the meticulous assessment of the final product's purity, which is critical in pharmaceutical and chemical manufacturing. thermofisher.com

In a typical synthetic route to this compound, GC-MS can be employed to track the consumption of starting materials and the formation of the desired product in near real-time. Small aliquots of the reaction mixture can be withdrawn at various time intervals, quenched, and analyzed. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.

For purity analysis, GC-MS is instrumental in detecting and identifying any residual starting materials, intermediates, or by-products in the final this compound product. The high separation efficiency of the gas chromatograph can resolve structurally similar impurities, such as positional isomers, which may be challenging to separate by other means. researchgate.net The mass spectrometer then provides definitive identification of these separated components based on their unique mass fragmentation patterns.

A hypothetical GC-MS method for the analysis of this compound could be developed using a non-polar or medium-polarity capillary column, which is suitable for the separation of aromatic amines. nih.gov The temperature program would be optimized to ensure good resolution of the analyte from potential impurities. The mass spectrometer would typically be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared with spectral libraries for compound identification. wikipedia.orglibretexts.org

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen nih.govoup.com |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV libretexts.org |

| Mass Range | m/z 50-350 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

This table presents a hypothetical set of parameters and would require optimization for a specific instrument and application.

The mass spectrum of this compound under electron ionization would be expected to exhibit a characteristic molecular ion peak. Due to the presence of a bromine atom, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group or cleavage of the ethyl group from the ether linkage. researchgate.netscribd.com Alpha-cleavage adjacent to the amine group is also a common fragmentation pattern for anilines. miamioh.edu

Table 2: Predicted Key Mass Fragments for this compound

| m/z (relative abundance) | Proposed Fragment Ion |

| 215/217 (M+) | Molecular ion |

| 186/188 | [M - C2H5]+ |

| 170/172 | [M - OC2H5]+ |

| 108 | [M - Br - C2H4O]+ |

| 92 | [C6H6N]+ |

This table is predictive and based on general fragmentation rules for similar compounds. Actual fragmentation patterns would need to be confirmed experimentally.

By monitoring the intensity of the characteristic ions for this compound and any identified impurities, a quantitative assessment of purity can be achieved. This data is crucial for ensuring that the final product meets the stringent quality specifications required for its intended application. The use of an internal standard can improve the accuracy and precision of quantification.

Investigation of Structural Analogues and Derivatives of 3 Bromo 4 Ethoxyaniline

Comparative Synthetic Approaches for Related Brominated Anilines

The synthesis of brominated anilines, including analogues of 3-bromo-4-ethoxyaniline, can be achieved through various methods, each with its own advantages and limitations regarding regioselectivity, yield, and reaction conditions. A common challenge is controlling the position of bromination on the highly activated aniline (B41778) ring.

Direct bromination of aniline with bromine water is often unselective, leading to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. nih.govbyjus.com To achieve selective monobromination, particularly at the para-position, a common strategy involves the use of a protecting group to modulate the reactivity of the amino group. The acetyl group is frequently employed for this purpose. Aniline is first acetylated to form acetanilide (B955), which is less activating than aniline. Bromination of acetanilide then predominantly yields p-bromoacetanilide. The final step involves the removal of the acetyl group through hydrolysis to obtain p-bromoaniline. nih.gov

Another approach involves the protection of the aniline nitrogen with a tert-butylsilyl (TBS) group. This method utilizes mild conditions and the environmentally friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net

More modern and efficient methods have been developed to overcome the challenges of traditional bromination. One such method is a copper-catalyzed oxidative bromination of free anilines. This procedure uses sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) to achieve regioselective bromination under mild conditions. mdpi.comfiveable.me This method is noted for its practicality and applicability to a variety of substrates. mdpi.comfiveable.me

The synthesis of specific isomers, such as the closely related 3-bromo-4-methoxyaniline (B105698), often requires a multi-step approach starting from a different precursor. For instance, 3-bromo-4-methoxyaniline can be synthesized from p-nitrochlorobenzene through a three-step sequence involving bromination, etherification, and subsequent nitro-reduction. google.com An alternative route starts with p-fluoronitrobenzene, which undergoes bromination, followed by etherification and nitro group reduction. google.com

The synthesis of meta-substituted bromoanilines necessitates a different strategy altogether. To synthesize m-bromoaniline from aniline, the strongly ortho-, para-directing amino group must be temporarily converted into a meta-directing group. This is achieved by oxidizing the amino group to a nitro group. Bromination of nitrobenzene (B124822), in the presence of a Lewis acid catalyst like FeBr₃, yields m-bromonitrobenzene. The final step is the reduction of the nitro group back to an amino group to afford m-bromoaniline.

Below is a comparative table of different synthetic approaches for brominated anilines.

| Method | Starting Material | Key Reagents/Steps | Primary Product | Key Features |

| Protection-Bromination-Deprotection | Aniline | 1. Acetic anhydride (B1165640) (protection)2. Bromine in acetic acid3. Acid or base hydrolysis (deprotection) | p-Bromoaniline | Good regioselectivity for para-isomer; multi-step process. nih.gov |

| Copper-Catalyzed Oxidative Bromination | Substituted Anilines | CuSO₄·5H₂O (catalyst), NaBr, Na₂S₂O₈ | Regioselective monobrominated anilines | Mild conditions; practical and efficient for a variety of substrates. mdpi.comfiveable.me |

| N-TBS Protection | Aniline Derivatives | t-Butyldimethylsilyl chloride (TBS-Cl), methyllithium | N-TBS protected anilines for further reaction | Mild conditions; uses an environmentally friendly solvent. researchgate.net |

| Multi-step Synthesis from Nitroarenes | p-Nitrochlorobenzene or p-Fluoronitrobenzene | 1. Bromination2. Etherification (e.g., sodium methoxide)3. Nitro reduction (e.g., SnCl₂ or catalytic hydrogenation) | 3-Bromo-4-methoxyaniline | Allows for the synthesis of specific isomers not easily accessible by direct bromination of the parent aniline. google.com |

| Oxidation-Bromination-Reduction | Aniline | 1. Oxidation to nitrobenzene2. Bromination with Br₂/FeBr₃3. Reduction of nitro group | m-Bromoaniline | Necessary for the synthesis of meta-isomers due to the directing effects of the amino and nitro groups. |

Structure-Reactivity Relationship Studies of Substituted Ethoxyanilines

The reactivity of substituted anilines, including ethoxyanilines, in electrophilic aromatic substitution is significantly influenced by the electronic properties of the substituents on the aromatic ring. The amino (-NH₂) and ethoxy (-OC₂H₅) groups are both strong electron-donating groups, which activate the benzene (B151609) ring towards electrophilic attack. byjus.comminia.edu.eg This activation is due to the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons to the aromatic system through resonance, thereby increasing the electron density of the ring, particularly at the ortho and para positions. fiveable.meminia.edu.eg

Consequently, electrophilic substitution reactions on ethoxyanilines are generally faster than on benzene. minia.edu.eg The directing effect of these substituents means that incoming electrophiles will preferentially attack the positions ortho and para to these groups. In this compound, the molecule has three substituents: an amino group, an ethoxy group, and a bromine atom. The amino and ethoxy groups are activating, while the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, although it is also an ortho-, para-director. minia.edu.eg

A study on the oxidation of various substituted anilines provides a clear demonstration of structure-reactivity relationships. The reaction rate was found to be enhanced by electron-donating groups and retarded by electron-withdrawing groups. nih.gov The observed order of reactivity for different para-substituents was: -OCH₃ > -CH₃ > -H > -F > -Cl > -Br > -I > -COCH₃ > -COOC₂H₅ > -COOH > -SO₃H > -NO₂. nih.gov This trend highlights the significant impact of the electronic nature of the substituent on the reactivity of the aniline ring.

The following table summarizes the effects of common substituents on the reactivity and orientation of electrophilic aromatic substitution on an aniline ring.

| Substituent | Effect on Reactivity | Directing Effect | Electronic Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Electron-donating (Resonance) |

| -OR (Alkoxy, e.g., -OC₂H₅) | Strongly Activating | Ortho, Para | Electron-donating (Resonance) |

| -R (Alkyl) | Weakly Activating | Ortho, Para | Electron-donating (Inductive) |

| -H (Hydrogen) | Reference | - | - |

| -F, -Cl, -Br, -I (Halogens) | Weakly Deactivating | Ortho, Para | Electron-withdrawing (Inductive) > Electron-donating (Resonance) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Electron-withdrawing (Resonance and Inductive) |

| -SO₃H (Sulfonic acid) | Strongly Deactivating | Meta | Electron-withdrawing (Inductive) |

| -C=O (Carbonyl) | Strongly Deactivating | Meta | Electron-withdrawing (Resonance and Inductive) |

Exploration of Diverse Functionalization Opportunities at Aromatic Ring Positions

The presence of a bromine atom and the activated nature of the aromatic ring in this compound offer multiple opportunities for further functionalization. These can be broadly categorized into reactions involving the bromine substituent and reactions involving electrophilic substitution on the aromatic ring.

Functionalization via the Bromo Substituent:

The bromine atom serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: The reaction of this compound with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can be used to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds and other complex structures. researchgate.netmdpi.com

Stille Coupling: This reaction involves the coupling of the bromoaniline with an organotin compound, also catalyzed by palladium, to form a carbon-carbon bond. This method is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoaniline with various amines. This is a key method for the synthesis of more complex arylamines. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromoaniline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Functionalization via Electrophilic Aromatic Substitution:

The high electron density of the aromatic ring in this compound, due to the activating amino and ethoxy groups, facilitates further electrophilic substitution reactions. The positions of substitution are dictated by the combined directing effects of the existing substituents. The amino and ethoxy groups are strong ortho-, para-directors, while the bromine is a weaker ortho-, para-director.

Halogenation: Further bromination or chlorination would likely occur at the positions most activated by the amino and ethoxy groups and not sterically hindered.

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion, which is a meta-director, potentially leading to a mixture of products. byjus.com To circumvent this, the amino group can be protected, for example, by acetylation, prior to nitration. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring. Similar to nitration, the reaction conditions can affect the outcome. byjus.com

The table below outlines potential functionalization reactions for this compound.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | At the position of the Br atom | Biaryls, alkylated anilines |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | At the position of the Br atom | Substituted anilines |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | At the position of the Br atom | Di- and tri-arylamines |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) salt, base | At the position of the Br atom | Alkynyl anilines |

| Further Halogenation | Br₂ or Cl₂ | Aromatic ring (ortho/para to -NH₂ and -OEt) | Polyhalogenated anilines |

| Nitration | HNO₃, H₂SO₄ (with protection of -NH₂) | Aromatic ring (ortho/para to -NH₂ and -OEt) | Nitro-substituted bromoethoxyanilines |

| Sulfonation | Fuming H₂SO₄ | Aromatic ring (ortho/para to -NH₂ and -OEt) | Sulfonated bromoethoxyanilines |

Q & A

Q. How to address discrepancies in reported melting points for this compound derivatives?

- Methodology : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere). Compare samples from multiple syntheses to identify polymorphism. Purity thresholds (>98% by HPLC) ensure consistent thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products